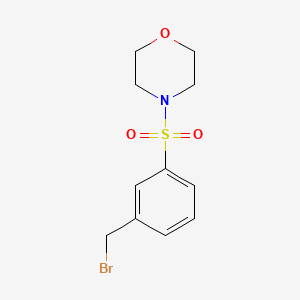
4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine is an organic compound with the molecular formula C11H14BrNO3S. It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine typically involves the bromination of a precursor compound, followed by sulfonylation and morpholine ring formation. One common method involves the bromination of 3-methylphenyl sulfone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then reacted with morpholine under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl or diaryl ether compounds .
Aplicaciones Científicas De Investigación
4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group is particularly reactive, allowing the compound to modify proteins, enzymes, or other biological molecules. This reactivity can be exploited in drug design to create inhibitors that block the activity of specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Bromomethyl)phenyl)sulfonyl)morpholine
- 4-((3-Bromophenyl)sulfonyl)morpholine
- 4-((4-Bromophenyl)sulfonyl)morpholine
Uniqueness
4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine is unique due to the position of the bromomethyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .
Propiedades
Fórmula molecular |
C11H14BrNO3S |
|---|---|
Peso molecular |
320.20 g/mol |
Nombre IUPAC |
4-[3-(bromomethyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2 |
Clave InChI |
VADDOYHPQPMDNI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
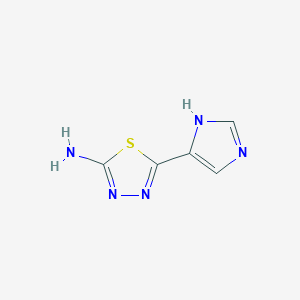
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
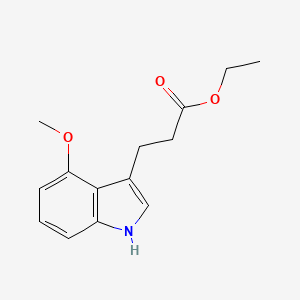
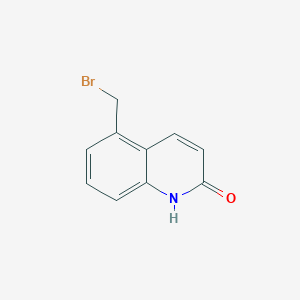

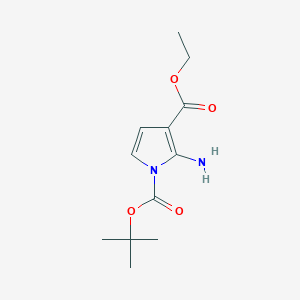
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
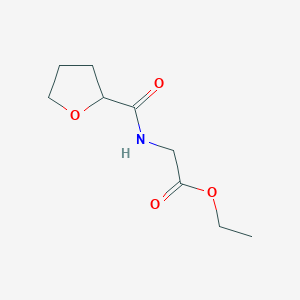


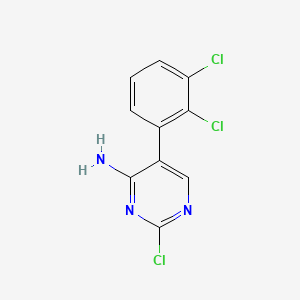
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)

